2-(1-Cyclopentenyl) acetate

説明

BenchChem offers high-quality 2-(1-Cyclopentenyl) acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Cyclopentenyl) acetate including the price, delivery time, and more detailed information at info@benchchem.com.

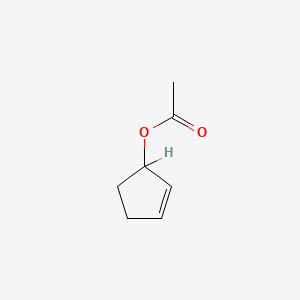

Structure

3D Structure

特性

IUPAC Name |

cyclopent-2-en-1-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-6(8)9-7-4-2-3-5-7/h2,4,7H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTLGVPTXJYPBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942859 | |

| Record name | Cyclopent-2-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20657-21-0 | |

| Record name | Acetic acid, cyclopent-2-en-1-yl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020657210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopent-2-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Unraveling the Biosynthetic and Biocatalytic Pathways of 2-(1-Cyclopentenyl) Acetate Derivatives

Executive Summary

2-(1-Cyclopentenyl) acetate and its structurally related derivatives occupy a unique niche at the intersection of natural product biochemistry and synthetic drug development. In nature, cyclopentenyl carboxylic acids serve as obligate primers for the biosynthesis of cyclopentenyl fatty acids (CFAs)—rare lipids with historical significance in leprosy treatment and emerging anti-inflammatory applications[1]. In the laboratory, chiral 2-cyclopentenyl acetates are indispensable synthons for the total synthesis of prostaglandins and carbocyclic nucleosides[2]. This whitepaper dissects the dual nature of these compounds, detailing their natural biosynthetic pathways in Flacourtiaceae and the advanced biocatalytic workflows used to generate enantiopure derivatives for pharmaceutical applications.

Natural Biosynthesis of Cyclopentenyl Fatty Acids (CFAs)

Unlike conventional aliphatic fatty acids, which are synthesized de novo from an acetyl-CoA starter unit, CFAs found in the seeds of Hydnocarpus anthelminthica and Carpotroche brasiliensis utilize a highly specific cyclic primer[1][3]. The terminal 5-membered unsaturated ring of CFAs like chaulmoogric acid and hydnocarpic acid is not formed by the cyclization of a linear lipid chain, but is instead inherited from a dedicated amino acid precursor[1][3].

The Aleprolic Acid Primer Mechanism

The biosynthetic pathway, fundamentally elucidated by Cramer and Spener, begins with the non-proteinogenic amino acid cyclopentenylglycine[1]. Through transamination and oxidative decarboxylation, this amino acid is converted into aleprolic acid (a cyclopentenyl carboxylic acid)[3].

Once activated as aleprolyl-CoA, this derivative replaces acetyl-CoA as the starter unit for the plant's fatty acid synthase (FAS) complex in the plastids[3]. Successive condensations with malonyl-CoA elongate the aliphatic chain, ultimately yielding hydnocarpic acid (C16) and chaulmoogric acid (C18)[1][3].

Biosynthetic pathway of cyclopentenyl fatty acids from cyclopentenylglycine.

Biocatalytic Asymmetric Synthesis of Cyclopentenyl Acetates

While nature utilizes cyclopentenyl derivatives as lipid primers, synthetic chemists rely on highly functionalized chiral 2-cyclopentenyl acetates—specifically (1S,4R)-4-hydroxy-2-cyclopentenyl acetate—as core building blocks for complex drug molecules[2][4].

Enzymatic Desymmetrization

Because chemical synthesis often yields racemic mixtures, modern pharmaceutical workflows employ enzymatic desymmetrization. Recombinant pig liver esterase (rPLE) is used to selectively hydrolyze one ester group of the prochiral meso-cis-1,4-diacetoxy-2-cyclopentene[4]. This biocatalytic reaction typically achieves full conversion with an initial enantiomeric excess (ee) of approximately 86%[4]. To meet the stringent >99% ee requirement for active pharmaceutical ingredients (APIs), the biocatalytic step is coupled with downstream enantioselective crystallization, which exploits the binary melting point phase diagram of the product to purge the minor enantiomer[4].

Biocatalytic desymmetrization workflow for chiral cyclopentenyl acetate synthesis.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific rigor, the following protocols detail the critical steps and the underlying causality for investigating both the natural biosynthesis and synthetic preparation of cyclopentenyl acetate derivatives.

Protocol 1: Radiolabeled Precursor Tracking in Hydnocarpus Seeds

Objective: To validate aleprolic acid as the direct primer for CFA biosynthesis, distinguishing it from de novo acetate elongation[1].

-

Precursor Synthesis: Synthesize [1-¹⁴C]aleprolic acid and cyclopentenyl-[2-¹⁴C]glycine[1].

-

Causality: Placing the ¹⁴C label at the carboxyl carbon of aleprolic acid ensures that if the molecule is catabolized into standard acetate units before re-synthesis, the radiolabel will be scrambled across all lipid types.

-

-

Tissue Incubation: Slice developing Hydnocarpus anthelminthica seeds and incubate them in a buffered medium containing the radiolabeled precursors[1].

-

Lipid Extraction & Radio-GC Analysis: Extract the total lipids and analyze via radio-gas chromatography.

-

Validation: The system is self-validating; direct and exclusive incorporation of the ¹⁴C label into hydnocarpic and chaulmoogric acids (and not straight-chain fatty acids) definitively proves that aleprolic acid acts as an intact primer[1].

-

Protocol 2: Enzymatic Resolution of meso-cis-1,4-Diacetoxy-2-cyclopentene

Objective: To synthesize enantiopure (1S,4R)-4-hydroxy-2-cyclopentenyl acetate for drug development[2][4].

-

Biocatalytic Hydrolysis: Suspend meso-cis-1,4-diacetoxy-2-cyclopentene in a pH 7.2 phosphate buffer. Introduce recombinant pig liver esterase (rPLE) and stir at room temperature[2][4].

-

Causality: Maintaining a strict pH of 7.2 via buffering is critical. It preserves the active conformation of the rPLE enzyme while actively suppressing the spontaneous, non-enantioselective chemical hydrolysis of the highly reactive allylic acetates.

-

-

Optimized Extraction: Extract the aqueous mixture using a 1:1 mixture of diethyl ether and ethyl acetate[2].

-

Causality: While the product is highly soluble in pure ethyl acetate, using it alone frequently causes severe emulsions with the proteinaceous enzyme residue. Blending with diethyl ether optimizes phase separation kinetics while retaining sufficient polarity to extract the monoacetate efficiently[2].

-

-

Enantioselective Crystallization: Subject the crude product (~86% ee) to controlled crystallization based on its liquidus/solidus phase behavior[4].

-

Validation: By mapping the binary melting point phase diagram, researchers can selectively precipitate the pure enantiomer, leaving the minor enantiomeric impurity in the mother liquor, thereby self-correcting the optical purity to >99% ee[4].

-

Quantitative Data & Comparative Analysis

The following tables summarize the critical quantitative metrics associated with both the natural biosynthesis and the biocatalytic production of cyclopentenyl derivatives.

Table 1: Precursor Incorporation Dynamics in CFA Biosynthesis [1]

| Radiolabeled Precursor | Target Lipid Pool | Incorporation Result | Mechanistic Conclusion |

| [1-¹⁴C]Acetate | Straight-chain Fatty Acids | High | Standard de novo synthesis pathway. |

| [1-¹⁴C]Aleprolic acid | Hydnocarpic / Chaulmoogric Acids | High | Acts as a direct, intact primer for elongation. |

| [1-¹⁴C]Aleprolic acid | Straight-chain Fatty Acids | None | Primer is not catabolized into acetate units. |

| Cyclopentenyl-[2-¹⁴C]glycine | Aleprolic Acid / CFAs | High | Acts as the upstream biological precursor. |

Table 2: Biocatalytic Resolution Metrics for Cyclopentenyl Acetates [2][4]

| Process Parameter | Value | Pharmaceutical Significance |

| Substrate | meso-cis-1,4-diacetoxy-2-cyclopentene | Prochiral, highly scalable starting material. |

| Biocatalyst | Recombinant Pig Liver Esterase (rPLE) | High regioselectivity and consistent batch-to-batch activity. |

| Initial Optical Purity | ~86% ee | Insufficient for direct API synthesis; requires downstream processing. |

| Final Optical Purity | >99% ee | Achieved via enantioselective crystallization; meets FDA/EMA standards. |

Conclusion

The study of 2-(1-cyclopentenyl) acetate derivatives showcases a remarkable synergy between natural product biology and synthetic chemistry. In Flacourtiaceae, the evolutionary adaptation to utilize cyclopentenylglycine and aleprolic acid as specific primers highlights a highly specialized lipid metabolism[1][3]. Conversely, the ability to harness enzymes like recombinant pig liver esterase to desymmetrize synthetic cyclopentenyl acetates demonstrates the power of biocatalysis in modern drug development[4]. Mastering these pathways—both natural and engineered—remains essential for researchers developing next-generation anti-inflammatory agents and complex carbocyclic therapeutics.

References

-

Transcriptome Analysis Reveals Putative Genes Involved in the Lipid Metabolism of Chaulmoogra Oil Biosynthesis in Carpotroche brasiliensis (Raddi) A.Gray, a Tropical Tree Species. MDPI. Available at: [Link]

-

Recombinant Pig Liver Esterase-Catalyzed Synthesis of (1 S, 4 R)-4-Hydroxy-2-cyclopentenyl Acetate Combined with Subsequent Enantioselective Crystallization. ACS Publications. Available at: [Link]

-

(1r,4s)-(+)-4-hydroxy-2-cyclopentenyl acetate - Organic Syntheses Procedure. Organic Syntheses. Available at:[Link]

Sources

In-Depth Technical Guide: Physicochemical Profiling and Catalytic Applications of 2-(1-Cyclopentenyl) Acetate

Executive Summary & Structural Identity

In the realm of advanced organic synthesis and drug development, 2-(1-Cyclopentenyl) acetate serves as a cornerstone electrophile. While strict IUPAC nomenclature designates this molecule as cyclopent-2-en-1-yl acetate (CAS: 20657-21-0)[1], it is ubiquitously cataloged across commercial databases and legacy literature under its synonym, 2-(1-Cyclopentenyl) acetate[2].

As a highly reactive allylic ester, its primary utility lies in transition-metal-catalyzed asymmetric allylic alkylations (AAA), commonly known as Tsuji-Trost reactions[3]. This guide synthesizes the physicochemical data, mechanistic paradigms, and field-proven experimental protocols necessary for researchers to leverage this compound effectively in complex molecule synthesis.

Physicochemical Profiling

Understanding the physical properties of 2-(1-Cyclopentenyl) acetate is critical for optimizing reaction conditions, particularly in biphasic workups and temperature-sensitive catalytic cycles. The compound is a colorless to pale-yellow liquid with moderate volatility[1].

Quantitative Data Summary

| Property | Value | Implication for Bench Scientists |

| Molecular Formula | C₇H₁₀O₂ | N/A |

| Molecular Weight | 126.15 g/mol [2] | Facilitates rapid GC-MS identification (M⁺ = 126). |

| Density | 1.02 g/cm³[1] | Marginally denser than water; phase separation requires care in dilute aqueous extractions. |

| Boiling Point | 149.2 °C (at 760 mmHg)[1] | Allows for purification via vacuum distillation without thermal degradation. |

| Flash Point | 33.4 °C[1] | Classified as a flammable liquid; requires handling in a spark-free fume hood. |

| Refractive Index | 1.467[1] | Useful for rapid purity assessment of neat distilled fractions. |

| Topological Polar Surface Area | 26.3 Ų[2] | Indicates low polarity, ensuring excellent solubility in DCM, THF, and Toluene. |

| LogP (XLogP3) | 1.2[2] | Highly lipophilic; practically insoluble in water, ideal for aqueous quenching. |

Core Chemical Reactivity: The Tsuji-Trost Paradigm

The defining characteristic of 2-(1-Cyclopentenyl) acetate is its susceptibility to Palladium(0)-catalyzed allylic substitution. Unlike standard Sₙ2 reactions, the Pd-catalyzed AAA allows for the highly enantioselective construction of C-C, C-N, and C-S bonds[4].

Mechanistic Causality

The reaction proceeds via a double inversion mechanism [3][5]:

-

Oxidative Addition: The active Pd(0) catalyst coordinates to the alkene and inserts into the allylic C-O bond. This step occurs with inversion of stereochemistry, expelling the acetate leaving group to form an electrophilic π-allyl-Pd(II) complex.

-

Nucleophilic Attack: When utilizing "soft" nucleophiles (pKₐ < 25, e.g., malonates), the nucleophile attacks the π-allyl carbon directly from the face opposite to the palladium center. This second inversion results in a net retention of configuration relative to the starting material.

Note on the "Memory Effect": In cyclopentenyl systems, researchers must be cautious of the "memory effect" (dynamic kinetic resolution), where the rate of nucleophilic attack competes with the rate of π-allyl-Pd epimerization, potentially eroding enantiomeric excess (ee) if the chiral ligand is not perfectly optimized[4].

Catalytic cycle of Pd-catalyzed asymmetric allylic alkylation of 2-(1-Cyclopentenyl) acetate.

Self-Validating Experimental Methodologies

To ensure absolute reproducibility, the following protocols have been designed as self-validating systems, explaining the causality behind each reagent choice.

Protocol 1: Synthesis of 2-(1-Cyclopentenyl) acetate

This protocol converts cyclopent-2-en-1-ol into the highly reactive acetate ester.

Step-by-step experimental workflow for the synthesis and validation of 2-(1-Cyclopentenyl) acetate.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve cyclopent-2-en-1-ol (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.2 M).

-

Base & Catalyst Addition: Add Pyridine (1.5 equiv) and 4-Dimethylaminopyridine (DMAP, 0.05 equiv).

-

Expert Insight: DMAP is not merely an accelerator; it acts as a nucleophilic catalyst, forming a highly electrophilic N-acylpyridinium intermediate that drives the esterification to absolute completion, overcoming the steric hindrance of the secondary allylic alcohol.

-

-

Acylation: Cool the mixture to 0 °C. Add Acetic Anhydride (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench & Wash: Quench with saturated aqueous NH₄Cl. Extract with DCM. Wash the combined organic layers with saturated aqueous CuSO₄.

-

Expert Insight: The CuSO₄ wash is a critical self-validating step; it forms a bright blue, water-soluble copper-pyridine complex, ensuring the complete removal of pyridine traces which could otherwise poison palladium catalysts in downstream applications.

-

-

Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The product will not be UV active but will stain bright yellow/brown with KMnO₄ due to the cyclic alkene.

Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Utilizing 2-(1-Cyclopentenyl) acetate to set a chiral center using a malonate nucleophile[5].

Step-by-Step Methodology:

-

Catalyst Activation: In a Schlenk flask under argon, dissolve[Pd(allyl)Cl]₂ (1.0 mol%) and an optimized chiral ligand (e.g., (R,R)-Trost ligand, 2.5 mol%) in degassed DCM. Stir at room temperature for 30 minutes until the solution turns a clear, pale yellow (indicating active Pd(0)L₂ formation)[5].

-

Substrate Addition: Add 2-(1-Cyclopentenyl) acetate (1.0 equiv) to the active catalyst solution.

-

Nucleophile Generation: Add Dimethyl malonate (1.2 equiv), followed by N,O-Bis(trimethylsilyl)acetamide (BSA, 1.2 equiv) and a catalytic amount of KOAc (5 mol%).

-

Expert Insight: BSA is selected over traditional inorganic bases because it deprotonates the malonate under essentially neutral conditions. This prevents base-catalyzed background racemization of the sensitive allylic acetate, ensuring high enantiomeric excess[5].

-

-

Validation: Purify via flash chromatography. Validate the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).

Applications in Drug Development

The synthetic utility of 2-(1-Cyclopentenyl) acetate extends deeply into pharmaceutical development:

-

Carbocyclic Nucleosides: It is utilized as the foundational carbocyclic ring in the synthesis of antiviral agents, such as 5'-amino-5'-deoxy-5'-noraristeromycin and its deazapurine derivatives. The palladium-catalyzed substitution allows for the precise stereochemical attachment of the nucleobase to the cyclopentene ring[6].

-

Complex Indole Alkaloids: The compound serves as a critical intermediate in the enantioselective total synthesis of complex natural products, including (+)-condyfoline and (-)-tubifoline, where early-stage stereocenter generation is paramount[3].

Sources

- 1. echemi.com [echemi.com]

- 2. Acetic acid, cyclopent-2-en-1-yl ester | C7H10O2 | CID 140735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Molecular Rearrangements in the Construction of Complex Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. auburn.edu [auburn.edu]

Navigating the Unseen: A Technical Guide to the Toxicity and Safety of 2-(1-Cyclopentenyl) acetate in Laboratory Environments

This guide provides an in-depth analysis of the potential toxicity and safety profile of 2-(1-Cyclopentenyl) acetate for researchers, scientists, and professionals in drug development. Due to the limited direct toxicological data on this specific molecule, this document synthesizes information from structurally related compounds to build a predictive safety profile and establish robust handling protocols. The core principle of this guide is to treat 2-(1-Cyclopentenyl) acetate with the caution required for a substance with unknown hazards, drawing parallels from available data on analogous cyclopentene derivatives and acetate esters.

Chemical Identity and Inferred Physicochemical Properties

2-(1-Cyclopentenyl) acetate is an ester with the molecular formula C7H10O2.[1][2] While specific experimental data for this compound is scarce, its structure allows for the inference of certain physicochemical properties that are critical for understanding its behavior and potential hazards in a laboratory setting.

| Property | Inferred Value/Characteristic | Rationale based on Analogous Compounds |

| Molecular Weight | 126.15 g/mol [1][3] | Calculated from the molecular formula. |

| Appearance | Likely a liquid | Similar short-chain esters are typically liquids at room temperature. |

| Odor | Potential for a fruity or solvent-like odor | Characteristic of many acetate esters. |

| Solubility | Likely soluble in organic solvents; limited water solubility | Esters of this size are generally soluble in common organic solvents. Information on related compounds suggests that persistence in water is unlikely.[4] |

| Flammability | Assumed to be a flammable liquid and vapor[5][6] | Acetate esters are often flammable. Handling procedures should reflect this risk.[4][5][6] |

| Reactivity | Incompatible with strong oxidizing agents, strong bases, and reducing agents[4] | This is a common characteristic of ester compounds. |

Hazard Identification and Classification: A Predictive Approach

In the absence of specific GHS (Globally Harmonized System) classification for 2-(1-Cyclopentenyl) acetate, a precautionary approach is necessary. Based on data from related compounds like Cyclopent-2-enylacetic acid and other acetate esters, the following potential hazards should be considered[3][7]:

-

Serious Eye Irritation: Causes serious eye irritation.[3][7]

-

Respiratory Irritation: May cause respiratory irritation.[3][4][7]

-

Flammable Liquid and Vapor: Assumed to be a flammable liquid and vapor.[5][6]

It is crucial to handle this compound as if it possesses all these hazards until specific toxicological data becomes available.

Exposure Controls and Personal Protection: A Proactive Stance

Given the unknown toxicological profile, stringent exposure controls are paramount. The following measures are recommended based on best practices for handling potentially hazardous chemicals.

Engineering Controls

-

Ventilation: All handling of 2-(1-Cyclopentenyl) acetate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8] Good general ventilation is the minimum requirement.[8]

-

Emergency Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

| PPE Category | Specifications | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[4][7] | To protect against splashes and vapors that can cause serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before each use.[7] | To prevent skin contact and potential irritation. |

| Skin and Body Protection | A lab coat or chemical-resistant apron. For larger quantities, flame-retardant and impervious clothing may be necessary.[5][7] | To protect against skin contact and potential absorption. |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[7] A dust respirator may be needed if aerosols are generated.[8] | To prevent inhalation of vapors or aerosols that may cause respiratory irritation. |

Workflow for Donning and Doffing PPE:

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Safe Handling, Storage, and Disposal

Handling

-

Use non-sparking tools and take precautionary measures against static discharge.[4][7]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4][5][6]

-

Handle in accordance with good industrial hygiene and safety practices.[4][9]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[4]

-

For long-term storage, refrigeration may be recommended.[4][8]

Disposal

-

Dispose of contents and container in accordance with all local, regional, national, and international regulations.[7][8]

-

The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]

-

Do not allow the product to enter drains, waterways, or the soil.[8]

First-Aid Measures: Immediate Response Protocol

In the event of exposure, immediate action is critical.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4][7][8] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[4][7][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately consult a physician.[7][8] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4][8] |

Emergency Response Flowchart:

Caption: Step-by-step emergency response protocol following an exposure incident.

Toxicological Profile: Inferences from Related Compounds

While no specific toxicity studies on 2-(1-Cyclopentenyl) acetate were found, a review of related cyclopentanone and cyclopentenone compounds used as fragrance ingredients suggests a low order of acute toxicity.[10] However, some cyclopentenone derivatives are known to be weak skin sensitizers.[10]

Potential Health Effects

-

Acute Effects: Based on analogous compounds, acute exposure may cause irritation to the skin, eyes, and respiratory system.[3][4][7] Symptoms of overexposure could include headache, dizziness, tiredness, nausea, and vomiting.[4]

-

Chronic Effects: Prolonged or repeated skin contact may cause defatting of the skin and dermatitis.[4] The long-term effects of exposure have not been fully investigated.[4]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin. However, in the absence of data, it cannot be ruled out.

Fire and Explosion Hazards

2-(1-Cyclopentenyl) acetate should be treated as a flammable liquid.[5][6]

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Hazardous Combustion Products: Burning may produce carbon monoxide and carbon dioxide.[4][8]

-

Fire-Fighting Procedures: Wear self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes.[8] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[4]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

-

Evacuate Personnel: Evacuate personnel to a safe area.[8]

-

Ensure Adequate Ventilation: Ensure the area is well-ventilated.[8]

-

Eliminate Ignition Sources: Remove all sources of ignition.[4][7]

-

Contain Spill: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[7][8]

-

Absorb and Collect: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[7]

-

Protective Equipment: Wear appropriate personal protective equipment during cleanup.[8]

Conclusion: A Commitment to Safety

The safe handling of 2-(1-Cyclopentenyl) acetate in a laboratory environment necessitates a proactive and cautious approach. While direct toxicological data is limited, a comprehensive safety protocol can be established by leveraging information from structurally similar compounds. Researchers and laboratory personnel must adhere to stringent engineering controls, consistently use appropriate personal protective equipment, and follow established safe handling and disposal procedures. By treating this compound with the respect due to a substance with unknown hazards, the potential for adverse health effects and safety incidents can be significantly minimized.

References

-

Schem.jp SDS. (n.d.). Safety Data Sheet for propyl 2-[3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate. Retrieved from [Link]

-

NextSDS. (n.d.). 2-(1-Cyclopentenyl) acetate — Chemical Substance Information. Retrieved from [Link]

-

NextSDS. (n.d.). (S)-2-(1-Cyclopentenyl) acetate — Chemical Substance Information. Retrieved from [Link]

- Bamkole, T. O. (1969). Thermal decomposition of cyclopentyl and cyclohexyl acetates. Journal of the Chemical Society B: Physical Organic.

-

Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

-

LookChem. (n.d.). Cyclopenten-1-yl acetate. Retrieved from [Link]

-

Angene Chemical. (2025). 1-Cyclopentene-1-carboxylic acid, 2-chloro-, methyl ester Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 2-Cyclopentene-1-acetic acid. Retrieved from [Link]

- Zhang, J., & Schmalz, H.-G. (2006). Efficient Synthesis of Cyclopentenones from Enynyl Acetates via Tandem Au(I)-Catalyzed 3,3-Rearrangement and Nazarov Reaction. Journal of the American Chemical Society, 128(5), 1442–1443.

- Belsito, D., et al. (2012). A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients. Food and Chemical Toxicology, 50, S1-S21.

Sources

- 1. (S)-2-(1-Cyclopentenyl) acetate CAS#: 62247-42-1 [m.chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. 2-Cyclopentene-1-acetic acid | C7H10O2 | CID 96216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. echemi.com [echemi.com]

- 8. Schem.jp SDS [schem.jp]

- 9. angenechemical.com [angenechemical.com]

- 10. A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

Using 2-(1-Cyclopentenyl) acetate as a precursor in pharmaceutical synthesis

Introduction: The Versatility of the Cyclopentenyl Scaffold

In the landscape of pharmaceutical sciences, the cyclopentane ring, particularly in its unsaturated and functionalized forms, represents a "privileged scaffold." This is due to its conformational flexibility and its presence at the core of numerous biologically active molecules. Among the myriad of cyclopentane-based precursors, 2-(1-Cyclopentenyl) acetate and its derivatives have emerged as exceptionally versatile building blocks. Their utility is most prominently demonstrated in the synthesis of two major classes of therapeutics: carbocyclic nucleosides, which are mainstays in antiviral therapy, and prostaglandins, which are critical mediators of inflammation and other physiological processes.

This technical guide provides an in-depth exploration of the application of 2-(1-Cyclopentenyl) acetate and related cyclopentenone intermediates in pharmaceutical synthesis. We will delve into the strategic importance of this precursor, detail the key synthetic transformations it undergoes, and provide validated protocols for the synthesis of key pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Part 1: The Strategic Importance of Chiral Cyclopentenyl Precursors

The biological activity of pharmaceuticals is intrinsically linked to their stereochemistry. Consequently, the synthesis of enantiomerically pure drugs is of paramount importance. The journey to many carbocyclic nucleosides and prostaglandins begins with the preparation of a chiral cyclopentenyl building block. A highly efficient and widely adopted strategy for this is the enzymatic desymmetrization of a prochiral starting material.

Enzymatic Desymmetrization: A Green and Efficient Route to Chirality

The enzymatic desymmetrization of cis-3,5-diacetoxy-1-cyclopentene is a cornerstone of this synthetic approach. This biotransformation leverages the stereoselectivity of lipases to hydrolyze one of the two enantiotopic acetate groups, yielding a chiral monoacetate with high enantiomeric excess (e.e.).

The choice of enzyme is critical for achieving high selectivity and yield. Lipases, particularly immobilized preparations like Novozym-435 (lipase B from Candida antarctica), are favored due to their broad substrate tolerance, high stability in organic solvents, and excellent enantioselectivity. The immobilized nature of the enzyme also simplifies its removal from the reaction mixture, allowing for easy recycling and a more sustainable process.

Mechanism of Enzymatic Desymmetrization:

The lipase-catalyzed hydrolysis proceeds through a serine hydrolase mechanism. The active site serine attacks one of the prochiral acetate groups, forming a tetrahedral intermediate. This intermediate then collapses, releasing the monoacetate product and an acylated enzyme. The enzyme is then regenerated by hydrolysis. The enantioselectivity arises from the differential fit of the two enantiotopic acetate groups within the chiral active site of the enzyme.

Part 2: Application in the Synthesis of Carbocyclic Nucleosides: The Case of Abacavir

Carbocyclic nucleosides are analogues of natural nucleosides where the oxygen atom of the furanose ring is replaced by a methylene group.[1] This seemingly subtle change imparts significant metabolic stability by rendering the molecule resistant to cleavage by phosphorylases and hydrolases.[1] Abacavir, a potent reverse transcriptase inhibitor used in the treatment of HIV/AIDS, is a prime example of a successful carbocyclic nucleoside drug.[2] The synthesis of Abacavir prominently features a chiral cyclopentenyl precursor.

Synthetic Strategy for Abacavir

A common convergent synthesis of Abacavir involves the coupling of an enantiomerically pure cyclopentenylamine derivative with a substituted purine base. A key step in this process is the palladium-catalyzed allylic amination, also known as the Tsuji-Trost reaction.

Workflow for Abacavir Synthesis:

Figure 1: General workflow for the synthesis of Abacavir.

The Tsuji-Trost Reaction: Mechanism and Rationale

The palladium-catalyzed allylic amination is a powerful C-N bond-forming reaction.[3][4] The mechanism proceeds through the following key steps:

-

Oxidative Addition: A Pd(0) catalyst coordinates to the double bond of the allylic acetate and undergoes oxidative addition, displacing the acetate leaving group to form a η³-allylpalladium(II) complex.

-

Nucleophilic Attack: The purine nucleophile then attacks the π-allyl complex. For "soft" nucleophiles like purines, the attack typically occurs directly on the allyl ligand, on the face opposite to the palladium atom. This step proceeds with inversion of stereochemistry.

-

Reductive Elimination: Reductive elimination regenerates the Pd(0) catalyst and yields the desired N-allylated product.

The choice of a palladium catalyst and appropriate ligands is crucial for controlling the regioselectivity and stereoselectivity of this reaction. The use of chiral ligands can enable asymmetric versions of this transformation.

Detailed Protocol: Enzymatic Desymmetrization of cis-3,5-Diacetoxy-1-cyclopentene

This protocol describes the preparation of (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate, a key chiral precursor for Abacavir.

Materials:

-

cis-3,5-Diacetoxy-1-cyclopentene

-

Novozym-435 (immobilized Candida antarctica lipase B)

-

Methyl tert-butyl ether (MTBE)

-

Methanol

-

Sodium phosphate buffer (pH 7.5)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Suspend cis-3,5-diacetoxy-1-cyclopentene in a suitable solvent system, such as a mixture of MTBE and sodium phosphate buffer.

-

Add Novozym-435 (typically 5-10% by weight of the substrate).

-

Stir the mixture at a controlled temperature (e.g., 5°C) and monitor the reaction progress by chiral HPLC or GC.[5]

-

The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess of the product.

-

Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.[5]

-

Separate the organic and aqueous layers. Extract the aqueous layer with MTBE.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield enantiomerically pure (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate.

Quantitative Data:

| Parameter | Value | Reference |

| Substrate | cis-3,5-Diacetoxy-1-cyclopentene | [5] |

| Enzyme | Novozym-435 | [5] |

| Solvent | MTBE/Methanol | [5] |

| Temperature | 5°C | [5] |

| Yield | 95% | [5] |

| Enantiomeric Excess (e.e.) | >99% | [5] |

Part 3: Application in the Synthesis of Prostaglandins

Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, including regulation of inflammation, blood pressure, and smooth muscle contraction.[6] Their potent biological activities have made them important targets for pharmaceutical development. The cyclopentenone ring is a central feature of many prostaglandins, and 2-(1-cyclopentenyl) acetate derivatives are key precursors to this core structure.

The Piancatelli Rearrangement: Constructing the Cyclopentenone Core

A powerful method for the synthesis of 4-hydroxycyclopentenones is the Piancatelli rearrangement, an acid-catalyzed transformation of 2-furylcarbinols.[2][7] This reaction is attractive because the 2-furylcarbinol starting materials are readily accessible from renewable resources like furfural.

Mechanism of the Piancatelli Rearrangement:

The reaction proceeds through a 4π-electrocyclization, analogous to the Nazarov cyclization.[2]

-

Carbocation Formation: In the presence of an acid catalyst (Brønsted or Lewis), the 2-furylcarbinol is protonated and loses water to form a resonance-stabilized oxonium ion/carbocation.

-

Nucleophilic Attack and Ring Opening: A nucleophile (typically water) attacks the furan ring, leading to ring opening and the formation of a pentadienyl cation intermediate.

-

Electrocyclization: The pentadienyl cation undergoes a conrotatory 4π-electrocyclization to form the five-membered ring.

-

Tautomerization: Tautomerization of the resulting enol affords the final 4-hydroxycyclopentenone product.

The use of Lewis acids, such as Dysprosium(III) triflate (Dy(OTf)₃), has been shown to efficiently catalyze this rearrangement under milder conditions.[8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 4. Tsuji-Trost Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. The Piancatelli Rearrangement: New Applications for an Intriguing Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Catalytic Asymmetric Hydrogenation of 2-(1-Cyclopentenyl) Acetate

Introduction: The Significance of Chiral Cyclopentane Scaffolds

Chiral cyclopentane and its derivatives are pivotal structural motifs in a vast array of biologically active molecules, including prostaglandins, carbocyclic nucleosides, and various natural products. The enantioselective synthesis of these frameworks is, therefore, a critical endeavor in medicinal chemistry and drug development. The catalytic asymmetric hydrogenation of prochiral cyclopentenyl precursors, such as 2-(1-cyclopentenyl) acetate, represents one of the most direct and atom-economical routes to access enantiopure cyclopentyl acetates. This application note provides a comprehensive guide to the methodologies, underlying principles, and detailed protocols for this important transformation.

Theoretical Framework: Achieving Enantioselectivity in Hydrogenation

Asymmetric hydrogenation relies on the use of a chiral catalyst, typically a transition metal complexed with a chiral ligand, to stereoselectively deliver two hydrogen atoms across a double bond.[1] For substrates like enol acetates, rhodium-based catalysts paired with chiral phosphine ligands have demonstrated exceptional efficacy and enantioselectivity.[2][3] The choice of ligand is paramount, as its three-dimensional structure creates a chiral environment around the metal center, which in turn dictates the facial selectivity of the hydrogenation.

Mechanism of Rhodium-Catalyzed Asymmetric Hydrogenation of Enol Acetates

The widely accepted mechanism for rhodium-catalyzed asymmetric hydrogenation of coordinating olefins, such as enol acetates, involves an inner-sphere process.[4] The key steps are:

-

Substrate Coordination: The enol acetate coordinates to the chiral rhodium catalyst. The chelating nature of the acetate group can play a directing role in this step.

-

Oxidative Addition: Molecular hydrogen adds to the rhodium center, forming a dihydride complex.

-

Migratory Insertion: One of the hydride ligands is transferred to a carbon atom of the coordinated double bond, forming a rhodium-alkyl intermediate. This step is often the enantioselectivity-determining step.

-

Reductive Elimination: The second hydride is transferred to the other carbon atom of the former double bond, releasing the chiral product and regenerating the active catalyst.

The conformational rigidity and electronic properties of the chiral ligand are crucial in creating a well-defined chiral pocket that favors one diastereomeric transition state over the other during the migratory insertion step, leading to high enantiomeric excess (ee).[2][5]

Catalyst and Ligand Selection: A Comparative Overview

The successful asymmetric hydrogenation of 2-(1-cyclopentenyl) acetate hinges on the selection of an appropriate catalyst system. Several chiral phosphine ligands have shown excellent performance in the rhodium-catalyzed hydrogenation of cyclic enol acetates.

| Ligand Family | Key Features | Reported Performance on Analogous Substrates |

| PennPhos | Electron-rich, conformationally rigid P-chiral bisphospholane.[2] | Up to 99% ee for the hydrogenation of 3,4-dihydronaphth-1-yl acetate.[2] |

| TangPhos | Highly electron-donating, low molecular weight, and rigid P-chiral bisphospholane.[1] | Excellent ee values for a diverse set of aromatic enol acetates.[3] |

| Phosphine-Phosphites | Modular ligands combining a phosphine and a phosphite moiety.[6] | Up to 99% ee for various dehydroamino acid derivatives and enol ester phosphonates.[6][7] |

| Monodentate Phosphoramidites | Simple, readily available, and modular ligands.[8] | Up to 98% ee for aromatic enol acetates and enol carbamates.[8] |

For the hydrogenation of 2-(1-cyclopentenyl) acetate, Rh-PennPhos and Rh-TangPhos are highly recommended starting points due to their demonstrated success with structurally similar cyclic enol acetates.

Experimental Protocols

The following protocols are based on established procedures for the asymmetric hydrogenation of cyclic enol acetates and are adapted for the target substrate, 2-(1-cyclopentenyl) acetate.[2][3]

General Considerations

-

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

-

Solvents should be of high purity and freshly distilled or degassed prior to use.

-

The substrate, 2-(1-cyclopentenyl) acetate, should be pure and free of catalyst poisons.

Protocol 1: Asymmetric Hydrogenation using Rh-(R,S,R,S)-Me-PennPhos

This protocol is adapted from the work of Zhang and co-workers on the highly enantioselective hydrogenation of cyclic enol acetates.[2]

Materials:

-

[Rh(COD)₂]BF₄ (Rhodium(I) cyclooctadiene tetrafluoroborate)

-

(R,S,R,S)-Me-PennPhos

-

2-(1-Cyclopentenyl) acetate

-

Anhydrous, degassed methanol

-

High-pressure hydrogenation vessel (autoclave)

Procedure:

-

Catalyst Preparation (in situ): In a glovebox, to a Schlenk flask, add [Rh(COD)₂]BF₄ (2.0 mg, 0.005 mmol) and (R,S,R,S)-Me-PennPhos (2.3 mg, 0.0055 mmol). Add 5 mL of anhydrous, degassed methanol and stir the mixture for 20 minutes at room temperature to form the active catalyst solution.

-

Reaction Setup: In a separate flask, dissolve 2-(1-cyclopentenyl) acetate (70 mg, 0.5 mmol) in 5 mL of anhydrous, degassed methanol.

-

Hydrogenation: Transfer the substrate solution to the autoclave. Using a cannula, transfer the catalyst solution to the autoclave.

-

Pressurization: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 60 psi (approximately 4 atm) with hydrogen.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral 2-cyclopentyl acetate.

Protocol 2: Asymmetric Hydrogenation using Rh-TangPhos

This protocol is based on the work of Tang and Zhang on the asymmetric hydrogenation of enol acetates.[3]

Materials:

-

[Rh(NBD)₂]SbF₆ (Rhodium(I) norbornadiene hexafluoroantimonate)

-

TangPhos

-

2-(1-Cyclopentenyl) acetate

-

Anhydrous, degassed ethyl acetate

-

High-pressure hydrogenation vessel (autoclave)

Procedure:

-

Catalyst Preparation (in situ): In a glovebox, to a Schlenk flask, add [Rh(NBD)₂]SbF₆ (2.4 mg, 0.005 mmol) and TangPhos (2.0 mg, 0.0055 mmol). Add 5 mL of anhydrous, degassed ethyl acetate and stir for 20 minutes at room temperature.

-

Reaction Setup: In a separate flask, dissolve 2-(1-cyclopentenyl) acetate (70 mg, 0.5 mmol) in 5 mL of anhydrous, degassed ethyl acetate.

-

Hydrogenation: Transfer the substrate solution to the autoclave, followed by the catalyst solution via cannula.

-

Pressurization: Seal the autoclave, purge with hydrogen gas, and pressurize to 20 psi (approximately 1.4 atm).

-

Reaction: Stir the reaction mixture at room temperature for 6-12 hours.

-

Work-up: Vent the autoclave and concentrate the reaction mixture. Purify the product by flash chromatography.

Product Analysis: Determination of Enantiomeric Excess

The enantiomeric excess of the resulting chiral 2-cyclopentyl acetate can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[3][9]

Chiral GC Method

-

Column: A chiral stationary phase column, such as a Chiralselect 1000 or a similar cyclodextrin-based column, is recommended.[3]

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: An initial oven temperature of 80°C, held for 2 minutes, followed by a ramp of 5°C/min to 150°C.

-

Detector: Flame Ionization Detector (FID).

-

Sample Preparation: Dilute a small amount of the purified product in a suitable solvent (e.g., ethyl acetate).

-

Analysis: The two enantiomers should exhibit different retention times, allowing for the calculation of the enantiomeric excess from the integrated peak areas.

Chiral HPLC Method

-

Column: A polysaccharide-based chiral stationary phase, such as Chiralcel OD-H or Chiralpak AD-H, is a good starting point.[10]

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detector: UV detector at a suitable wavelength (e.g., 210 nm).

-

Analysis: Calculate the enantiomeric excess from the peak areas of the two separated enantiomers.

Visualizing the Workflow

Sources

- 1. Chiral Quest Phosphine Ligands [sigmaaldrich.com]

- 2. Highly Enantioselective Hydrogenation of Cyclic Enol Acetates Catalyzed by a Rh-PennPhos Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]

- 5. researchgate.net [researchgate.net]

- 6. Chiral phosphine-phosphite ligands in the highly enantioselective rhodium-catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Highly enantioselective hydrogenation of enol ester phosphonates catalyzed by rhodium phosphine-phosphite complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. uma.es [uma.es]

- 10. asianpubs.org [asianpubs.org]

Application Note: 2-(1-Cyclopentenyl) Acetate in Fragrance and Flavor Formulation

Introduction & Chemical Profiling

In the realm of advanced flavor and fragrance (F&F) chemistry, cycloalkenyl esters represent a class of high-impact volatile molecules. 2-(1-Cyclopentenyl) acetate (CAS: 20657-21-0), systematically known as cyclopent-2-en-1-yl acetate, is a specialized building block utilized for its highly diffusive, green, and fruity organoleptic profile.

Unlike ubiquitous acyclic esters (such as ethyl butyrate or isoamyl acetate), the incorporation of a rigid cyclopentene ring restricts the molecule's conformational flexibility. From a thermodynamic perspective, this structural pre-organization reduces the entropic penalty during binding to Olfactory Receptors (ORs), resulting in a sharper, more penetrating top-note. Furthermore, it serves as a critical structural analog and synthetic precursor to heavier, tenacious aroma chemicals like Sultanene (ethyl 2-cyclopent-2-en-1-ylacetate) and methyl jasmonate derivatives ().

Quantitative Physicochemical Data

To successfully formulate with 2-(1-Cyclopentenyl) acetate, its physical and energetic parameters must be understood. Table 1 summarizes the critical data required for both blending and downstream analytical validation.

Table 1: Physicochemical and Analytical Profile of 2-(1-Cyclopentenyl) acetate

| Parameter | Value | Formulation & Analytical Significance |

| CAS Number | 20657-21-0 | Primary regulatory identifier for raw material QC (). |

| Molecular Formula | C H O | Determines exact monoisotopic mass (126.15 g/mol ). |

| LogP (est.) | 1.80 - 2.10 | Indicates moderate lipophilicity; highly soluble in Dipropylene Glycol (DPG) and ethanol. |

| Vertical Ionization Energy | 9.61 ± 0.05 eV | Dictates EI-MS fragmentation behavior; standard 70 eV EI will cause rapid acetate cleavage (). |

| Odor Descriptor | Fruity, green, slightly woody | Functions as a high-impact top-to-middle note modifier in fragrance pyramids. |

Mechanistic Insights: Olfactory Transduction

Upon inhalation, the volatility of 2-(1-Cyclopentenyl) acetate allows it to rapidly partition into the olfactory mucus. The binding affinity of this ligand is heavily influenced by the electron density of its endocyclic double bond and the hydrogen-bond accepting capability of the acetate carbonyl.

Once bound to the Olfactory Receptor (OR) on the cilia of sensory neurons, it triggers a well-defined G-protein coupled signaling cascade. Understanding this pathway is crucial for drug development professionals exploring anosmia treatments or synthetic receptor agonists.

Olfactory signal transduction pathway activated by 2-(1-Cyclopentenyl) acetate binding.

Application Protocols

The following self-validating protocols are designed for formulation scientists to integrate and analytically verify 2-(1-Cyclopentenyl) acetate within a complex matrix.

Protocol 1: Formulation of a High-Impact Tropical-Green Accord

Context & Causality: The rigid cyclopentenyl ring provides a sharper, more diffusive green-fruity note than acyclic esters. This protocol outlines the creation of a stable fragrance base. We utilize Dipropylene Glycol (DPG) as the primary solvent to minimize the risk of transesterification that can occur in pure ethanol during the initial maturation phase.

Materials & Equipment:

-

2-(1-Cyclopentenyl) acetate (10% w/w in DPG)

-

Ethyl butyrate (10% w/w in DPG)

-

Linalool (neat)

-

Hedione (methyl dihydrojasmonate) (neat)

-

Dipropylene Glycol (DPG)

-

Analytical balance (±0.1 mg), magnetic stirrer, and amber glass vials.

Step-by-Step Methodology:

-

Base Preparation: Tare a 20 mL amber glass vial on the analytical balance. Add 5.000 g of DPG as the primary solvent matrix.

-

Core Accord Blending: Add 1.500 g of Hedione and 0.500 g of Linalool. Stir at 200 rpm for 5 minutes to ensure a homogeneous non-volatile base.

-

Top-Note Integration: Dropwise, add 0.200 g of Ethyl butyrate (10%) followed immediately by 0.300 g of 2-(1-Cyclopentenyl) acetate (10%).

-

Expert Insight: The acetate is added last to minimize volatilization losses during the mechanical mixing of heavier components.

-

-

Homogenization: Seal the vial tightly with a PTFE-lined cap. Stir for an additional 15 minutes at 300 rpm at room temperature (20°C).

-

Maceration (Self-Validating Step): Store the sealed vial in a dark, temperature-controlled environment (20°C) for 48 hours. Prepare a parallel control sample lacking the 2-(1-Cyclopentenyl) acetate.

-

Sensory Evaluation: After 48 hours, apply 10 µL of both the test and control formulations to standardized perfumer's smelling strips. Evaluate at , min, and hr. The test strip must exhibit a pronounced, lingering green-pear volume absent in the control, validating the specific impact of the cyclopentenyl moiety.

Protocol 2: GC-MS Analytical Validation & Stability Indicating Assay

Context & Causality: Esters are prone to hydrolysis in aqueous or highly acidic/basic environments. This protocol validates the chemical stability of 2-(1-Cyclopentenyl) acetate in the final matrix using an internal standard (IS) to rule out instrumental drift.

Materials & Equipment:

-

Formulated accord from Protocol 1

-

Internal Standard (IS): Nonane (1% w/w in ethanol)

-

Extraction solvent: LC-MS grade Hexane

-

GC-MS system (e.g., Agilent 7890B/5977B) with a DB-WAX capillary column (30 m × 0.25 mm × 0.25 µm).

Step-by-Step Methodology:

-

Sample Preparation: Transfer 100 µL of the macerated formulation into a 2 mL microcentrifuge tube. Add 10 µL of the Nonane IS solution.

-

Extraction: Add 900 µL of LC-MS grade hexane. Vortex vigorously for 60 seconds. Centrifuge at 10,000 rpm for 3 minutes to cleanly separate the DPG layer from the hexane layer.

-

Vialing: Transfer 500 µL of the upper hexane layer into a GC autosampler vial equipped with a glass insert.

-

Instrumental Parameters:

-

Injection: 1 µL, Split ratio 50:1, Injector temperature 250°C.

-

Oven Program: Initial 50°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min).

-

MS Parameters: Electron Ionization (EI) at 70 eV. Source temperature 230°C.

-

-

Data Acquisition (Self-Validating Step): Operate the MS in Selected Ion Monitoring (SIM) mode. Target 66 (cyclopentadienyl cation base peak) for 2-(1-Cyclopentenyl) acetate and 128 for the Nonane IS.

-

Expert Insight: As established by its vertical ionization energy of 9.61 eV, 70 eV EI causes rapid loss of acetic acid (neutral loss of 60 Da) from the parent molecule. Monitoring 66 rather than the weak 126 molecular ion prevents false negatives and ensures high-fidelity quantitation of the ester's stability over time.

-

References

Application Notes & Protocols: Strategic Cross-Coupling of 2-(1-Cyclopentenyl) Acetate for Complex Molecule Synthesis

Introduction: The Versatility of 2-(1-Cyclopentenyl) Acetate as a Synthetic Linchpin

In the landscape of modern organic synthesis, the pursuit of molecular complexity from simple, readily accessible starting materials is a paramount objective. Cyclopentenone scaffolds are prevalent in a myriad of natural products and pharmacologically active compounds, making them a focal point of synthetic endeavors.[1][2] 2-(1-Cyclopentenyl) acetate emerges as a particularly valuable and versatile building block. Its enol acetate functionality serves as a masked ketone, which, under the strategic influence of transition metal catalysis, can participate in a variety of cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of the cross-coupling conditions tailored for 2-(1-cyclopentenyl) acetate, offering researchers and drug development professionals a practical framework for its application.

The power of palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, lies in their ability to form C-C bonds with high efficiency and functional group tolerance.[3][4] Enol acetates, like 2-(1-cyclopentenyl) acetate, are attractive electrophilic partners in these transformations, offering a stable and accessible alternative to the more reactive enol triflates or halides.[5] This document will detail the theoretical underpinnings and provide actionable protocols for the Suzuki-Miyaura, Heck, and Sonogashira couplings of this versatile substrate.

I. The Suzuki-Miyaura Coupling: Forging Aryl- and Vinyl-Cyclopentene Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp²) bond formation, coupling an organoboron reagent with an organic halide or pseudohalide.[6][7] In the context of 2-(1-cyclopentenyl) acetate, this reaction allows for the direct installation of aryl or vinyl substituents at the C2 position of the cyclopentene ring, providing a facile entry into a diverse range of substituted cyclopentenones after hydrolysis of the enol acetate.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of steps involving a palladium catalyst.[6][8] The cycle commences with the oxidative addition of the enol acetate to a Pd(0) species, forming a Pd(II) intermediate. This step is often the rate-limiting step and can be facilitated by the use of electron-rich phosphine ligands. Following oxidative addition, transmetalation occurs, where the organic moiety from the boronic acid derivative is transferred to the palladium center, displacing the acetate ligand. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[6][8]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling with an enol acetate.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-(1-Cyclopentenyl) Acetate with Phenylboronic Acid

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

-

2-(1-Cyclopentenyl) acetate

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%).

-

Add 2-(1-cyclopentenyl) acetate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Add anhydrous 1,4-dioxane and degassed water to achieve a 4:1 solvent ratio (concentration of the limiting reagent at 0.1 M).

-

Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Summary: Typical Suzuki-Miyaura Reaction Conditions

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Pd(OAc)₂ is a stable Pd(II) precatalyst, while Pd(PPh₃)₄ is an active Pd(0) catalyst. |

| Ligand | PPh₃, SPhos, XPhos | Electron-rich and bulky phosphine ligands facilitate oxidative addition and stabilize the catalytic species. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the activation of the boronic acid and the transmetalation step.[7] |

| Solvent | Dioxane/H₂O, Toluene, DMF | A mixture of an organic solvent and water is often optimal for dissolving both the organic and inorganic reagents.[7] |

| Temperature | 80-120 °C | Higher temperatures are often required to drive the reaction to completion. |

II. The Heck Reaction: Vinylation of the Cyclopentene Core

The Heck reaction, or the Mizoroki-Heck reaction, is a powerful method for the formation of a carbon-carbon bond between an unsaturated halide (or triflate/acetate) and an alkene.[4][9] For 2-(1-cyclopentenyl) acetate, this reaction enables the introduction of a vinyl group, leading to the formation of substituted dienes, which are valuable intermediates in organic synthesis.

Mechanistic Insights

The Heck reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4] The cycle is initiated by the oxidative addition of 2-(1-cyclopentenyl) acetate to a Pd(0) complex. The resulting Pd(II) complex then undergoes migratory insertion of the alkene into the palladium-carbon bond. The final step is a β-hydride elimination, which forms the product and a palladium-hydride species. The base in the reaction mixture then regenerates the active Pd(0) catalyst.[4][10]

Caption: Catalytic cycle of the Heck reaction with an enol acetate.

Experimental Protocol: Heck Reaction of 2-(1-Cyclopentenyl) Acetate with Styrene

This protocol serves as a general guideline and may need to be optimized.

Materials:

-

2-(1-Cyclopentenyl) acetate

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

-

In a dry Schlenk tube under an inert atmosphere, dissolve palladium(II) acetate (1-3 mol%) and tri(o-tolyl)phosphine (2-6 mol%) in anhydrous DMF.

-

Add 2-(1-cyclopentenyl) acetate (1.0 equiv), styrene (1.5 equiv), and triethylamine (2.0 equiv).

-

Seal the tube and heat the reaction mixture to 100-120 °C.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

-

After cooling to room temperature, dilute the mixture with diethyl ether and wash with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford the desired product.

Data Summary: Key Parameters for the Heck Reaction

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective palladium precatalysts.[11] |

| Ligand | PPh₃, P(o-tol)₃, Buchwald ligands | Phosphine ligands are crucial for stabilizing the catalyst and influencing reactivity and selectivity.[11] |

| Base | Et₃N, K₂CO₃, NaOAc | An organic or inorganic base is required to neutralize the acid generated in the catalytic cycle.[11] |

| Solvent | DMF, Acetonitrile, Toluene | Polar aprotic solvents are generally used to ensure the solubility of the reactants. |

| Temperature | 100-140 °C | The Heck reaction often requires elevated temperatures to proceed at a reasonable rate. |

III. The Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide/pseudohalide.[12][13] This reaction is particularly valuable for the synthesis of conjugated enynes, which are important motifs in natural products, pharmaceuticals, and materials science.[13][14] Applying this to 2-(1-cyclopentenyl) acetate provides a direct route to 2-alkynyl-1-cyclopentenes.

Mechanistic Overview

The Sonogashira coupling is unique in that it typically employs a dual catalytic system of palladium and copper.[12] The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle's role is to facilitate the transmetalation step. The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. This species then transfers the alkynyl group to the Pd(II) intermediate.[12] Copper-free Sonogashira protocols have also been developed.

Caption: Dual catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of 2-(1-Cyclopentenyl) Acetate with Phenylacetylene

This is a representative protocol and should be optimized for the specific substrates used.

Materials:

-

2-(1-Cyclopentenyl) acetate

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF, anhydrous)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (2 mol%) and copper(I) iodide (4 mol%).

-

Add anhydrous THF and triethylamine.

-

Add 2-(1-cyclopentenyl) acetate (1.0 equiv) and phenylacetylene (1.2 equiv) via syringe.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC or GC-MS. The reaction is often complete within a few hours.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate and dissolve the residue in ethyl acetate.

-

Wash the organic layer with saturated aqueous ammonium chloride, water, and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Summary: Common Sonogashira Reaction Parameters

| Parameter | Condition | Rationale |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are standard and effective palladium catalysts for Sonogashira couplings. |

| Copper Co-catalyst | CuI | CuI is the most common copper source for the formation of the copper acetylide intermediate.[12] |

| Base | Et₃N, Diisopropylamine | An amine base is used to deprotonate the terminal alkyne and neutralize the generated acid. |

| Solvent | THF, DMF, Toluene | Anhydrous solvents are typically used to prevent unwanted side reactions. |

| Temperature | Room Temperature to 60 °C | Sonogashira reactions can often be performed under mild temperature conditions.[12] |

Conclusion and Future Outlook

2-(1-Cyclopentenyl) acetate is a potent and versatile substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Heck, and Sonogashira couplings provide reliable and modular strategies for the synthesis of a wide array of substituted cyclopentene and cyclopentenone derivatives. The protocols and conditions outlined in this guide serve as a robust starting point for researchers in academic and industrial settings. Further exploration of other cross-coupling reactions, such as Buchwald-Hartwig amination, could further expand the synthetic utility of this valuable building block, opening new avenues for the construction of complex molecular architectures.

References

-

Abe, S., Miyaura, N., & Suzuki, A. (1992). The Palladium-Catalyzed Cross-Coupling Reaction of Enol Acetates of α-Bromo Ketones with 1-Alkenyl-, Aryl-, or Alkylboron Compounds. Bulletin of the Chemical Society of Japan, 65(10), 2863-2865. [Link]

-

Oxford Academic. (2006, July 19). Palladium–Catalyzed Cross-Coupling Reaction of Enol Acetates of α-Bromo Ketones with 1-Alkenyl-, Aryl-, or Alkylboron Compounds. [Link]

-

The Nobel Prize in Chemistry 2010. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

-

ACS Publications. (2011, June 15). Palladium-Catalyzed Coupling of Haloalkynes with Allyl Acetate: A Regio- and Stereoselective Synthesis of (Z)-β-Haloenol Acetates. The Journal of Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.

-

ACS Publications. (2020, April 30). Pd-Catalyzed Cross-Coupling of Highly Sterically Congested Enol Carbamates with Grignard Reagents via C–O Bond Activation. Organic Letters. [Link]

-

Organic Chemistry Portal. Palladium-Catalyzed Amidation of Enol Triflates: A New Synthesis of Enamides. [Link]

-

MDPI. (2021). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

-

Wikipedia. Cross-coupling reaction. [Link]

-

National Institutes of Health. (2014). Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reaction of Enynyl Acetates. [Link]

-

Wikipedia. Heck reaction. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

ACS Publications. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. [Link]

-

ACS Publications. (2006, January 13). Efficient Synthesis of Cyclopentenones from Enynyl Acetates via Tandem Au(I)-Catalyzed 3,3-Rearrangement and the Nazarov Reaction. Organic Letters. [Link]

-

MDPI. (2013, January 17). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

MDPI. (2017, September 11). Heck Reaction—State of the Art. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Universität Regensburg. (2012, July 9). Synthesis, applications and conformational investigations of Neuropeptide Y analogues containing 2-(2-aminocyclopentyl) acetic acidand trans. [Link]

-

National Institutes of Health. (2025, May 30). General palladium-catalyzed cross coupling of cyclopropenyl esters. [Link]

-

National Institutes of Health. Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. [Link]

-

Thieme. (2015). Recent Progress in the Synthetic Assembly of 2-Cyclopentenones. [Link]

-

ACS Publications. (2016, April 21). Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]

-

Chemical Review and Letters. (2026). Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclope. [Link]

-

Organic Chemistry Portal. Cyclopentenone synthesis. [Link]

-

ResearchGate. (2011, June 8). Recent Advances in Sonogashira Reactions. [Link]

-

National Institutes of Health. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. [Link]

-

Royal Society of Chemistry. (2017). Synthesis of 2-acetal-1,3-enynes by Sonogashira reaction of bromovinyl acetals with alkynes: application to the formal synthesis of a glucagon antagonist. [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nobelprize.org [nobelprize.org]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Heck Reaction [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Note: Reagents and Protocols for the Allylic Oxidation of Cyclopent-2-en-1-yl Acetate

Strategic Context & Substrate Profiling

Commercially often cataloged under the non-IUPAC identifier 2-(1-cyclopentenyl) acetate (CAS: 20657-21-0), the substrate is correctly designated as [1]. This molecule features a pre-existing allylic acetate, leaving the C4 position as the prime target for subsequent allylic oxidation. The resulting 1,4-disubstituted cyclopentenes are highly prized synthons in drug development, serving as rigid carbocyclic scaffolds for antiviral nucleoside analogs (e.g., Entecavir, Abacavir) and complex prostaglandins[2].

Achieving high regioselectivity and stereocontrol at the C4 position requires careful selection of the oxidative catalytic system. This guide details the mechanistic causality and self-validating protocols for the three most robust methodologies used in modern synthetic laboratories.

Core Reagents & Mechanistic Causality

System A: Selenium Dioxide ( SeO2 ) / tert-Butyl Hydroperoxide (TBHP)

Causality & Stereocontrol: Traditional Riley oxidations require stoichiometric SeO2 , generating toxic Se(0) or Se(II) waste. By introducing TBHP as a terminal oxidant, Se(II) is continuously reoxidized to the active Se(IV) species, allowing SeO2 to be used in catalytic amounts (5–10 mol%)[3]. The reaction initiates via an at the less sterically hindered C4 position, followed by a [2,3]-sigmatropic rearrangement of the intermediate allylic seleninic acid[2]. The steric bulk of the C1 acetate directs the SeO2 attack to the opposite face, predominantly yielding the trans-4-acetoxycyclopent-2-en-1-ol.

Mechanistic pathway of SeO2/TBHP catalyzed allylic oxidation via ene reaction and sigmatropic shift.

System B: Copper-Catalyzed Kharasch-Sosnovsky Oxidation

Causality & Stereocontrol: This system employs Cu(I) salts (e.g., CuOTf ) and tert-butyl perbenzoate to introduce a second ester group at C4. The reaction is driven by a radical redox cycle. Homolytic cleavage of the perester by Cu(I) generates a t−BuO∙ radical and a Cu(II) -benzoate complex. The t−BuO∙ radical abstracts the C4 allylic hydrogen. The resulting allylic radical rapidly recombines with the Cu(II) complex. When are utilized, the recombination step becomes highly enantioselective, yielding chiral 1,4-diesters[4],[5].

Copper-catalyzed Kharasch-Sosnovsky radical redox cycle for enantioselective allylic oxidation.

System C: Palladium(II)-Catalyzed Aerobic Oxidation

Causality: Pd(OAc)2 in the presence of p-benzoquinone (BQ) facilitates direct allylic C-H acetoxylation. BQ acts dualistically as a π -acceptor ligand—accelerating the reductive elimination step—and as an electron transfer mediator to reoxidize Pd(0) to Pd(II) [6].

Quantitative Data Presentation

| Oxidation System | Catalyst / Ligand | Terminal Oxidant | Primary Product | Typical Yield | Stereocontrol |

| Riley Oxidation | SeO2 (5-10 mol%) | TBHP (2.0 equiv) | 4-Acetoxycyclopent-2-en-1-ol | 60 - 75% | High trans-diastereoselectivity |

| Kharasch-Sosnovsky | CuOTf / Chiral BOX | t-Butyl perbenzoate | 4-Acetoxycyclopent-2-en-1-yl benzoate | 50 - 65% | High Enantioselectivity (up to 85% ee) |

| Pd(II) Acetoxylation | Pd(OAc)2 (5 mol%) | p-Benzoquinone / O2 | Cyclopent-2-ene-1,4-diyl diacetate | 70 - 80% | Moderate diastereoselectivity |

Self-Validating Experimental Protocols

Protocol A: Catalytic SeO2 /TBHP Oxidation (Riley Method)

This protocol utilizes visual and chemical feedback loops to ensure safety and reaction completion.

-

Catalyst Activation: In an oven-dried round-bottom flask, suspend SeO2 (0.1 equiv) in anhydrous CH2Cl2 (0.2 M relative to substrate). Add TBHP (5.0–6.0 M in decane, 2.0 equiv) dropwise at 0 °C.

-

Validation Check: Stir for 30 minutes until the suspension becomes a clear, homogeneous solution, indicating the formation of the active peroxyselenious acid.

-

-

Substrate Addition: Add cyclopent-2-en-1-yl acetate (1.0 equiv) dropwise. Allow the reaction to warm to room temperature.

-

In-Process Monitoring: Monitor via TLC (Hexanes/EtOAc 7:3).

-

Validation Check: Because the substrate lacks a strong UV chromophore, plates must be stained with KMnO4 . The product (allylic alcohol) will stain strongly and exhibit a lower Rf than the starting acetate.

-

-